![molecular formula C23H24BrN2O4P B6134422 NoName](/img/structure/B6134422.png)
NoName
Overview
Description
NoName is a recently discovered compound that has been shown to have promising effects in scientific research. This compound has been found to have a unique mechanism of action and has shown potential in various fields of research.
Scientific Research Applications
Geometric Deep Learning in Non-Euclidean Data : Geometric deep learning extends the reach of deep neural networks to non-Euclidean data such as social and sensor networks, brain imaging, genetics, and computer graphics. This approach addresses the challenges posed by the large and complex geometric data in these fields (Bronstein et al., 2016).
Structure and Function of NONO Protein : Research on the non-POU domain-containing octamer-binding protein (NONO) reveals its significant role in nuclear gene regulation. Challenges in studying NONO homodimers are addressed, highlighting its structural and biological importance (Knott et al., 2016).
Linkage Between Science Research and Technology Development : Non-patent citation analysis demonstrates the impact of scientific research on technology development, with a focus on genetic engineering research. This reveals the influence of public sector research in technological advancements (Lo, 2009).
Research on Primate Models : Nonhuman primate (NHP) models play a vital role in medical and scientific advancements. Their physiological and behavioral similarities to humans make them essential in research areas like neuroanatomy, reproduction, cognition, and social complexity (Phillips et al., 2014).
Therapeutic Effects of Morinda citrifolia (Noni) : Studies on Morinda citrifolia, commonly known as Noni, explore its therapeutic effects, including antibacterial, antiviral, antifungal, and anti-inflammatory properties. This research validates the traditional use of Noni in Polynesian folk remedies (Wang et al., 2002).
Nonclinical Statistics in Scientific Studies : The field of nonclinical statistics, distinct from clinical studies, focuses on scientific and engineering studies not involving human subjects. This includes discovery, drug safety, and manufacturing processes in pharmaceutical research (Altan & Kolassa, 2019).
properties
IUPAC Name |
2-[(E)-[bis(2,3-dimethylphenoxy)phosphorylhydrazinylidene]methyl]-4-bromophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN2O4P/c1-15-7-5-9-22(17(15)3)29-31(28,30-23-10-6-8-16(2)18(23)4)26-25-14-19-13-20(24)11-12-21(19)27/h5-14,27H,1-4H3,(H,26,28)/b25-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGOCNUQJFBTMP-AFUMVMLFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NN=CC2=C(C=CC(=C2)Br)O)OC3=CC=CC(=C3C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OP(=O)(N/N=C/C2=C(C=CC(=C2)Br)O)OC3=CC=CC(=C3C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-{2-[Bis(2,3-dimethylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]-4-bromophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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